molecular formula C9H10N2O B107747 6-amino-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-13-5

6-amino-3,4-dihydroquinolin-2(1H)-one

Cat. No. B107747
CAS RN: 22246-13-5
M. Wt: 162.19 g/mol
InChI Key: NFWVCYWFUIFIKU-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolones, which are known for their broad spectrum of biological activities. Although the provided papers do not directly discuss 6-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the synthesis and properties of structurally related compounds. These insights can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 6-amino-3,4-dihydroquinolin-2(1H)-one. For instance, an improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline is reported, which could offer clues to the synthesis of the target compound by modifying the starting materials or reaction conditions . Additionally, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives through the reaction of methyl isocyanoacetate with isatoic anhydrides suggests a possible synthetic route for the aminoquinolinone structure . The use of zirconium (IV) chloride as a catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones also highlights a potential catalytic method that could be adapted for the synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one .

Molecular Structure Analysis

The molecular structure of 6-amino-3,4-dihydroquinolin-2(1H)-one can be inferred from the structural data of similar compounds. The elucidation of the stereochemistry of diastereoisomers in related compounds provides valuable information on the stereochemical considerations that may also apply to the target compound . The confirmation of the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one through synthesis and degradation studies indicates the importance of structural confirmation in the analysis of quinolinone derivatives .

Chemical Reactions Analysis

The chemical reactions involving related compounds can shed light on the reactivity of 6-amino-3,4-dihydroquinolin-2(1H)-one. The conversion of amines into corresponding alcohols and their subsequent oxidation to ketones suggests potential transformations that the target compound might undergo . The chlorination and treatment with ammonia to obtain specific structures indicate the types of chemical reactions that could be relevant for modifying the target compound .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 6-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the properties of similar compounds. For example, the antiallergic activity of quinolin-2(1H)-one analogs suggests potential biological properties that might be shared by the target compound . The mild reaction conditions and simple workup described for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones could imply similar handling and purification properties for 6-amino-3,4-dihydroquinolin-2(1H)-one .

Scientific Research Applications

Platelet Aggregation Inhibition

A series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones, including compounds related to 6-amino-3,4-dihydroquinolin-2(1H)-one, have been synthesized and tested for their potential as platelet aggregation inhibitors. Among these, certain derivatives showed potent inhibitory activity and high selectivity, suggesting potential applications in cardiovascular health (Iyobe et al., 2001).

Redox-Triggered Switchable Synthesis

In a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy, the switchable synthesis of 3,4-dihydroquinolin-2(1H)-ones was developed. This method shows promise for the efficient synthesis of complex molecules, including potential pharmaceuticals (Yang et al., 2020).

Synthesis of Enantiomerically Pure Compounds

Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which hold significant pharmacological potential, can be synthesized using benzothiazines. This approach enables the creation of specific enantiomers of drug candidates (Harmata & Hong, 2007).

Potential as MERS-CoV Inhibitors

Derivatives of 1,4-dihydroquinolin-4(1H)-one, closely related to 6-amino-3,4-dihydroquinolin-2(1H)-one, have been synthesized and shown to have high anti-MERS-CoV inhibitory activities. This indicates potential applications in antiviral therapies (Yoon et al., 2019).

Antimicrobial Activity

Compounds related to 6-amino-3,4-dihydroquinolin-2(1H)-one, such as 2-pyridone quinoline hybrids, have shown potent antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial drugs (Desai et al., 2021).

Safety And Hazards

6-Amino-3,4-dihydroquinolin-2(1H)-one is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of eye contact, wash with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention .

properties

IUPAC Name

6-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVCYWFUIFIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406718
Record name 6-amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3,4-dihydroquinolin-2(1H)-one

CAS RN

22246-13-5
Record name 6-Amino-3,4-dihydroquinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3,4-dihydro-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Wu, LX Ma, TW Niu, X Cui, HR Piao - Bioorganic & medicinal chemistry …, 2012 - Elsevier
Two series of N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides bearing piperazine and 1,4-diazepane moieties were synthesized and screened for their positive …
Number of citations: 10 www.sciencedirect.com
JY Liu, HL Yu, ZS Quan, X Cui, HR Piao - Bioorganic & medicinal chemistry …, 2009 - Elsevier
A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides has been synthesized and evaluated for positive inotropic activity by …
Number of citations: 9 www.sciencedirect.com
XQ Deng, MX Song, Y Zheng, ZS Quan - European journal of medicinal …, 2014 - Elsevier
A series of 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones were designed, synthesized, and screened for their antidepressant and anticonvulsant activities. …
Number of citations: 69 www.sciencedirect.com
Y Wu, LX Ma, LP Sun, MX Song, X Cui… - Bioorganic & medicinal …, 2013 - Elsevier
A series of new triazole acetamides 5a–w were synthesized and evaluated for their positive inotropic activity of left atrium stroke volume on isolated rabbit-heart preparations. The …
Number of citations: 2 www.sciencedirect.com
T Yasui, T Yamamoto, N Sakai, K Asano, T Takai… - Bioorganic & Medicinal …, 2017 - Elsevier
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that can form complexes with corepressors via protein–protein interactions (PPIs). The complexes of BCL6 and corepressors …
Number of citations: 31 www.sciencedirect.com
Z Liu, B Tian, H Chen, P Wang, AR Brasier… - European journal of …, 2018 - Elsevier
A series of diverse small molecules have been designed and synthesized through structure-based drug design by taking advantage of fragment merging and elaboration approaches. …
Number of citations: 61 www.sciencedirect.com
Y Wu, LX Ma, TW Niu, FL Meng, X Cui… - Archiv der …, 2012 - Wiley Online Library
A series of (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides were synthesized and evaluated for their positive inotropic …
Number of citations: 9 onlinelibrary.wiley.com
W McCoull, RD Abrams, E Anderson… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the protein–protein interaction between B-cell lymphoma 6 (BCL6) and corepressors has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL) …
Number of citations: 65 pubs.acs.org
T Takeuchi - 2014 - repository.kulib.kyoto-u.ac.jp
Many studies have been carried out on the development of mitotic inhibitors. Most antimitotic agents inhibit the function of the β-tubulin protein (a component of the microtubule). 1 For …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
B Tian, Z Liu, J Yang, H Sun, Y Zhao, M Wakamiya… - Cell reports, 2018 - cell.com
The mechanisms by which the mammalian airway detects invading viral pathogens to trigger protective innate neutrophilic inflammation are incompletely understood. We observe that …
Number of citations: 39 www.cell.com

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